4-bromo-2-chloro-N-cyclopentylbenzamide
Overview
Description
4-Bromo-2-chloro-N-cyclopentylbenzamide is a chemical compound with the molecular formula C12H13BrClNO and a molar mass of 302.6 g/mol . It belongs to the class of benzamide derivatives and exhibits interesting properties due to its halogen substituents.
Molecular Structure Analysis
The molecular structure of This compound consists of a benzene ring attached to a cyclopentyl group. The bromine and chlorine atoms are positioned at specific carbon positions, affecting the compound’s reactivity and properties. Refer to the ChemSpider entry for a visual representation .
Scientific Research Applications
Photoreaction Mechanisms
One significant application of compounds similar to 4-bromo-2-chloro-N-cyclopentylbenzamide is in studying photoreaction mechanisms. For instance, the photoreaction of 2-halo-N-pyridinylbenzamide has been examined, revealing insights into the photoreaction process, involving intramolecular cyclization mechanisms of phenyl radicals assisted with n-complexation of chlorine radicals. This research provides valuable information on the photochemical behavior of related compounds and their potential applications in fields like material sciences and photochemistry (Park et al., 2001).
Synthesis and Applications in Medicinal Chemistry
Compounds structurally related to this compound have been synthesized and studied for their biological activities. For instance, the synthesis of glibenclamide analogues, which are known for their hypoglycemic and hypolipidemic activities, involves the structural modification of benzamide derivatives. This research contributes to understanding the structure-activity relationship and improving the pharmacological profile of such compounds (Ahmadi et al., 2014).
Photoreaction Studies
Further studies on photoreaction mechanisms of bromo and chloro phenols, including those structurally related to this compound, provide insights into the photoproducts formed and the reaction pathways. Such studies are fundamental in understanding the behavior of these compounds under various conditions and can have implications in fields like environmental chemistry and photophysics (Akai et al., 2002).
Radical Cyclization and Catalysis
Research on the radical cyclization of bromo and chloro acetals catalyzed by specific catalysts opens up new avenues for synthetic applications. These studies not only provide new methodologies for chemical synthesis but also expand the understanding of the mechanisms and the efficiency of catalysts used in such reactions (MacLeod et al., 2010).
Properties
IUPAC Name |
4-bromo-2-chloro-N-cyclopentylbenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrClNO/c13-8-5-6-10(11(14)7-8)12(16)15-9-3-1-2-4-9/h5-7,9H,1-4H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAASYODHABOQMG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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